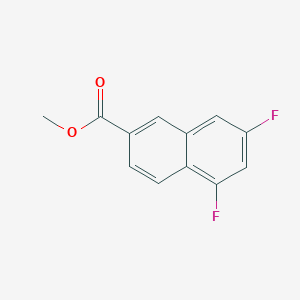
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester is an organic compound with the molecular formula C12H8F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two fluorine atoms at the 5 and 7 positions and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 5,7-difluoro-. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for ester reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Naphthalenemethanol, 5,7-difluoro-.
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 5,7-difluoro-.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. The ester group can participate in various transformations, making it a versatile intermediate. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5,7-dichloro-, methyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dibromo-, methyl ester
- 2-Naphthalenecarboxylic acid, 5,7-dimethyl-, methyl ester
Uniqueness
The presence of fluorine atoms in 2-Naphthalenecarboxylic acid, 5,7-difluoro-, methyl ester imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic effects compared to its chloro, bromo, and methyl analogs
Properties
Molecular Formula |
C12H8F2O2 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl 5,7-difluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8F2O2/c1-16-12(15)7-2-3-10-8(4-7)5-9(13)6-11(10)14/h2-6H,1H3 |
InChI Key |
NMLYHPGIKLOQPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)




